molecular formula C13H19ClN3O5P B4891194 DIETHYL [({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}CARBAMOYL)METHYL]PHOSPHONATE CAS No. 5478-65-9

DIETHYL [({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}CARBAMOYL)METHYL]PHOSPHONATE

Cat. No.: B4891194
CAS No.: 5478-65-9
M. Wt: 363.73 g/mol
InChI Key: ZPGUBZCPZXZFBM-UHFFFAOYSA-N
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Description

DIETHYL [({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}CARBAMOYL)METHYL]PHOSPHONATE is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL [({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}CARBAMOYL)METHYL]PHOSPHONATE typically involves the reaction of diethyl phosphite with an appropriate amine and a chlorinated aromatic compound. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality. The final product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

DIETHYL [({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}CARBAMOYL)METHYL]PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding phosphonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

DIETHYL [({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}CARBAMOYL)METHYL]PHOSPHONATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.

    Industry: Used as a corrosion inhibitor in metal treatment processes.

Mechanism of Action

The mechanism of action of DIETHYL [({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}CARBAMOYL)METHYL]PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL [(4-{[(2,6-DICHLOROPHENYL)CARBAMOYL]AMINO}BENZYL)PHOSPHONATE]
  • DIETHYL [(4-{[(4-METHOXYPHENYL)CARBAMOYL]AMINO}BENZYL)PHOSPHONATE]
  • DIETHYL [(4-{[(PHENYL)CARBAMOYL]AMINO}BENZYL)PHOSPHONATE]

Uniqueness

DIETHYL [({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}CARBAMOYL)METHYL]PHOSPHONATE is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(2-diethoxyphosphorylacetyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN3O5P/c1-3-21-23(20,22-4-2)9-12(18)16-17-13(19)15-11-7-5-10(14)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGUBZCPZXZFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)NNC(=O)NC1=CC=C(C=C1)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN3O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367188
Record name ZINC02896545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5478-65-9
Record name ZINC02896545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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